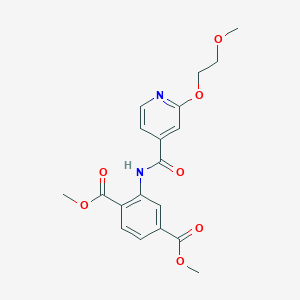

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate, also known as DMIT, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of terephthalic acid and isonicotinic acid, and it is synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Synthesis and Polymer Science

Dimethyl terephthalate, a closely related compound, plays a crucial role in polymer science, particularly in the synthesis of polyesters and polymers with specific functionalities. Studies have demonstrated its utility in creating novel materials with desirable properties. For instance, the phosphorylation of waste products from dimethyl terephthalate production introduces a method to recycle and repurpose industrial waste into valuable materials with different characteristics, depending on the phosphorylation mode (Todorov, Georgieva, Troev, & Borisov, 1992). Furthermore, research on green synthesis approaches has highlighted the potential of renewable monomers, derived from natural sources like eugenol, to substitute petroleum-based monomers in polyester production, thereby offering a sustainable alternative to traditional materials (Firdaus et al., 2020).

Environmental Impact and Biodegradation

The environmental fate of dimethyl terephthalate and its derivatives is a significant area of concern, given their widespread use in industrial applications. Research has identified microorganisms and specific enzymes capable of transforming dimethyl terephthalate to less toxic compounds, such as mono-methyl terephthalate, thereby reducing its environmental impact (Cheng et al., 2020). This transformation is crucial for mitigating the potential toxicity of these compounds in ecosystems.

Material Science and Engineering

In material science, the modification and enhancement of material properties through chemical synthesis are of paramount importance. Research on dimethyl terephthalate derivatives has led to developments in solid polyurethane foams with reduced flammability, showcasing the potential of these compounds in creating safer and more durable materials for various applications (Troev, Todorov, & Borisov, 1984). Moreover, the catalysis research underscores the versatility of these compounds in facilitating organic reactions, further broadening their applicability in material synthesis (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Mechanism of Action

Target of Action

The primary target of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate is the enzyme Serine Hydroxymethyltransferase 1 (SHMT1) found in Conyza canadensis . SHMT1 is an essential enzyme in the photorespiration cycle .

Mode of Action

Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate interacts with SHMT1, inhibiting its function

Biochemical Pathways

The inhibition of SHMT1 by Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate affects the photorespiration cycle Photorespiration is a metabolic pathway that consumes oxygen, releases carbon dioxide, and decreases net photosynthesis

Result of Action

The result of the action of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate is the inhibition of SHMT1, leading to disruption of the photorespiration cycle . This results in a herbicidal effect, as evidenced by the compound’s activity against weeds . The compound has been shown to have herbicidal activity, with one derivative (compound 9ay) showing the highest activity among synthesized compounds .

properties

IUPAC Name |

dimethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-25-8-9-28-16-11-12(6-7-20-16)17(22)21-15-10-13(18(23)26-2)4-5-14(15)19(24)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZOYLFVYXKDRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)

![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)